InChI=1S/C14H20ClN3O2/c1-2-20-14(19)18-7-5-11(6-8-18)17-13-4-3-10(15)9-12(13)16/h3-4,9,11,17H,2,5-8,16H2,1H3
. The compound has a molecular weight of 297.78 g/mol .
Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 297.78 g/mol. This compound is recognized for its role as an impurity in Domperidone, a medication primarily used as an antiemetic and gastrointestinal motility agent. The compound's structure features a piperidine ring, which is integral to its chemical properties and biological activity.
Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate falls under the category of organic compounds known as piperidinecarboxylic acids. These compounds are characterized by the presence of a piperidine ring attached to a carboxylic acid functional group. The compound is cataloged under the CAS number 53786-45-1 and has been studied for its potential pharmacological effects, particularly in relation to dopamine receptor antagonism.
The synthesis of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 2-amino-4-chloroaniline with ethyl 4-piperidinecarboxylate. This reaction can be facilitated under various conditions, including the use of ultrasound irradiation to enhance regioselectivity and yield. The following steps outline a general synthetic pathway:
This method allows for the efficient production of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate with high purity.
Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate's mechanism of action is primarily linked to its role as an impurity in Domperidone. Domperidone functions as a dopamine receptor antagonist, specifically targeting peripheral dopamine receptors without crossing the blood-brain barrier. This action helps alleviate symptoms associated with nausea and vomiting by blocking dopamine's effects in the gastrointestinal tract.
The physical and chemical properties of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate are critical for its application in research:
Property | Value |
---|---|
Density | |
Boiling Point | at |
Flash Point | |
LogP | |
Vapour Pressure | at |
Refractive Index |
These properties indicate that the compound has significant thermal stability and moderate lipophilicity, which may influence its biological activity.
Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate has several applications in scientific research:
These applications underscore the significance of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate in both academic research and industrial contexts.
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: